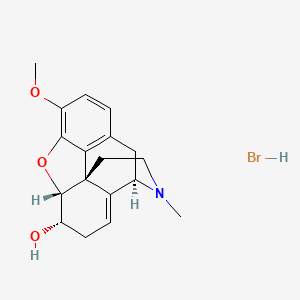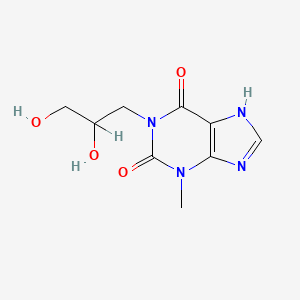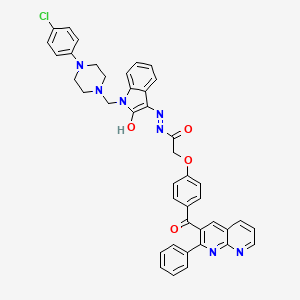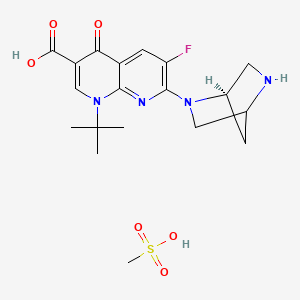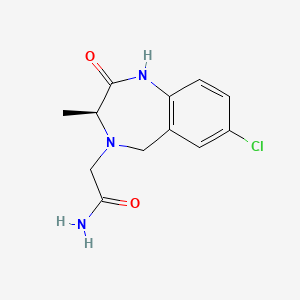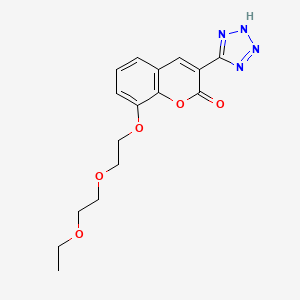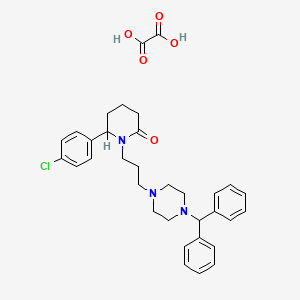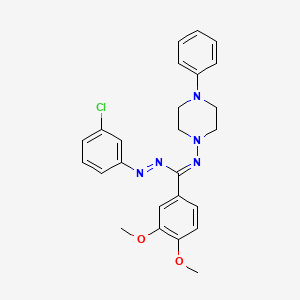
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azo Compound: The reaction between 3-chloroaniline and 3,4-dimethoxybenzaldehyde in the presence of an oxidizing agent such as sodium nitrite and hydrochloric acid forms the azo compound.
Condensation Reaction: The azo compound is then reacted with 4-phenylpiperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced azo compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((3-Chlorophenyl)azo)-4-phenylpiperazine: Similar structure but lacks the dimethoxyphenyl group.
N-((3,4-Dimethoxyphenyl)methylene)-4-phenylpiperazine: Similar structure but lacks the chlorophenyl group.
Uniqueness
N-(((3-Chlorophenyl)azo)(3,4-dimethoxyphenyl)methylene)-4-phenyl-1-piperazinamine is unique due to the presence of both the chlorophenyl and dimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
127718-41-6 |
|---|---|
Formule moléculaire |
C25H26ClN5O2 |
Poids moléculaire |
464.0 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)imino-3,4-dimethoxy-N'-(4-phenylpiperazin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C25H26ClN5O2/c1-32-23-12-11-19(17-24(23)33-2)25(28-27-21-8-6-7-20(26)18-21)29-31-15-13-30(14-16-31)22-9-4-3-5-10-22/h3-12,17-18H,13-16H2,1-2H3/b28-27?,29-25- |
Clé InChI |
IHLPPSHXEOXTQX-ICFOVBCDSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C(=N/N2CCN(CC2)C3=CC=CC=C3)/N=NC4=CC(=CC=C4)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=NN2CCN(CC2)C3=CC=CC=C3)N=NC4=CC(=CC=C4)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


